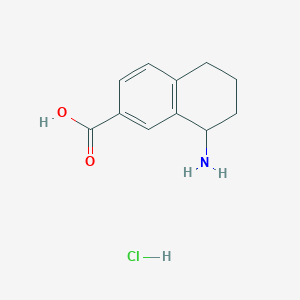

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Overview

Description

8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (8-Amino-THN-HCl) is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used in a variety of laboratory experiments, and its chemical structure makes it ideal for a range of biochemical and physiological effects. This article will provide an overview of 8-Amino-THN-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Antioxidant and Tumor Inhibitory Activity

8-Amino-5,6,7,8-tetrahydronaphthalene derivatives exhibit notable antioxidant activity. Specifically, pyrazolopyridine derivatives containing this compound have shown higher scavenging potency than ascorbic acid. Additionally, some derivatives demonstrate promising tumor inhibitory activity against liver cancer cells, suggesting potential in cancer research and therapy (Hamdy et al., 2013).

Enzymatic Synthesis Applications

The compound plays a role in enzymatic synthesis, particularly in the kinetic resolution of cyclic quaternary ethyl α-amino esters using Candida antarctica lipase B. This process is significant for producing amino acid enantiomers with high enantioselectivity and yield, indicating its importance in stereochemical applications (Li et al., 2011).

Synthesis of Bioactive Molecules

This chemical is used in synthesizing various bioactive molecules. For example, it is involved in creating dopaminergic drugs and serotonin receptor agonists, indicating its utility in developing treatments for neurological and psychiatric conditions (Göksu et al., 2006); (Stjernlöf et al., 1993).

Electrochemical Applications

In electrochemistry, the polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene derivatives can be used to modify electrodes. This modification enhances the electrochemical reversibility and decreases the overpotential of certain substances like hydroquinone, thus being useful in developing sensitive electrochemical sensors (Yousef et al., 2010).

Retinoid X Receptor Agonism

Derivatives of 8-amino-5,6,7,8-tetrahydronaphthalene are investigated for their potential as selective retinoid X receptor agonists. These compounds hold promise for treating conditions like cutaneous T-cell lymphoma while minimizing side effects associated with non-selective activation of receptor pathways (Heck et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10;/h4-6,10H,1-3,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBYUNKLGBPKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)